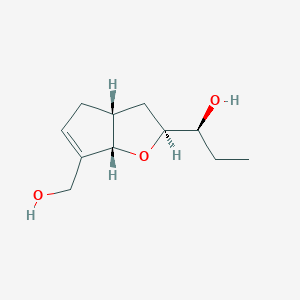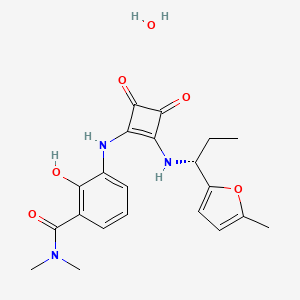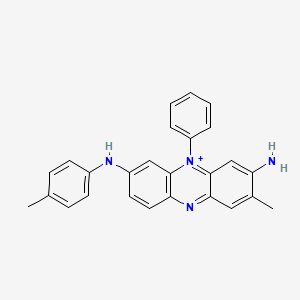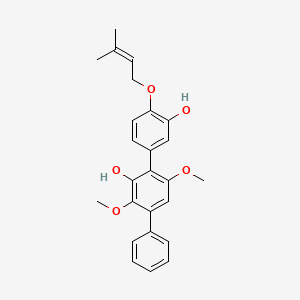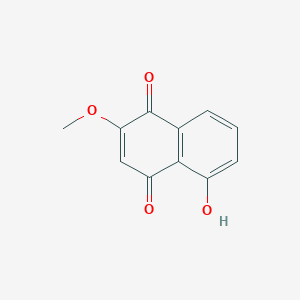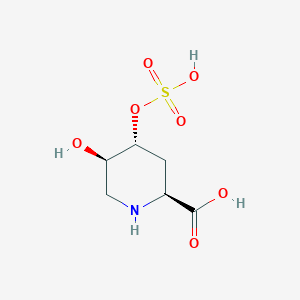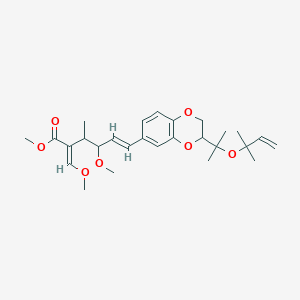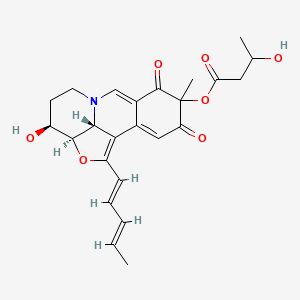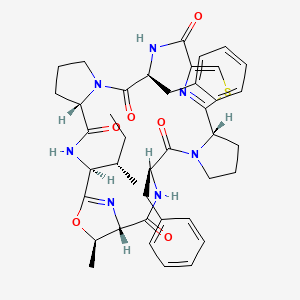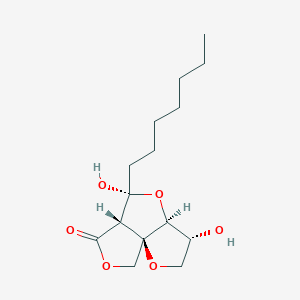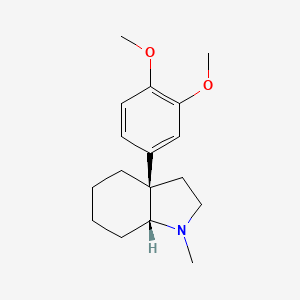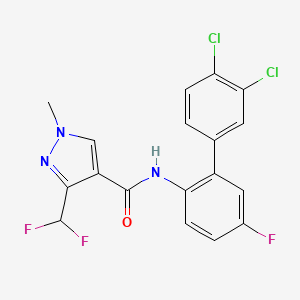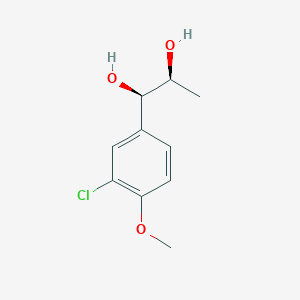
Trametol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trametol is a natural product found in Trametes with data available.
Aplicaciones Científicas De Investigación
Analgesic Efficacy in Various Conditions
Tramadol has been extensively studied for its analgesic efficacy across different types of pain, including acute, chronic, and neuropathic pain. It has been found effective in managing moderate to severe pain, offering an analgesic efficacy comparable to that of morphine or alfentanil for postoperative pain, and superior to pentazocine. This makes tramadol a viable option for pain management in both inpatient and outpatient settings, including day surgeries and for children (Scott & Perry, 2000; Lehmann, 2012).
Unique Pharmacological Characteristics
Tramadol's pharmacological profile is marked by its 'mild effect' on opioid receptors, leading to fewer side effects compared to classic opioids. This aspect of tramadol is particularly significant in reducing the risk of respiratory depression, which is a common concern with opioid usage. Furthermore, tramadol's effect on monoamine neurotransmitter systems represents a milestone in the evolution of pain treatment, providing a new avenue for the design of analgesics (Bravo, Micó, & Berrocoso, 2017).
Application in Special Populations
The safety and tolerability profile of tramadol make it suitable for use in special populations, such as the elderly or those with poor cardiopulmonary function. It has been shown to have minimal impact on respiratory and cardiovascular parameters at recommended doses, which is an essential consideration for these patient groups (Scott & Perry, 2000).
Propiedades
Nombre del producto |
Trametol |
|---|---|
Fórmula molecular |
C10H13ClO3 |
Peso molecular |
216.66 g/mol |
Nombre IUPAC |
(1R,2S)-1-(3-chloro-4-methoxyphenyl)propane-1,2-diol |
InChI |
InChI=1S/C10H13ClO3/c1-6(12)10(13)7-3-4-9(14-2)8(11)5-7/h3-6,10,12-13H,1-2H3/t6-,10-/m0/s1 |
Clave InChI |
AZXJGOGDICMETN-WKEGUHRASA-N |
SMILES isomérico |
C[C@@H]([C@@H](C1=CC(=C(C=C1)OC)Cl)O)O |
SMILES |
CC(C(C1=CC(=C(C=C1)OC)Cl)O)O |
SMILES canónico |
CC(C(C1=CC(=C(C=C1)OC)Cl)O)O |
Sinónimos |
(1,2)-1-(3'-chloro-4' -methoxyphenyl)-1,2-propanediol (1R,2S)-1-(3'-chloro-4' -methoxyphenyl)-1,2-propanediol trametol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



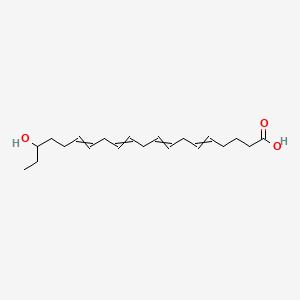
![(4R)-4-[(3R,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1247076.png)
